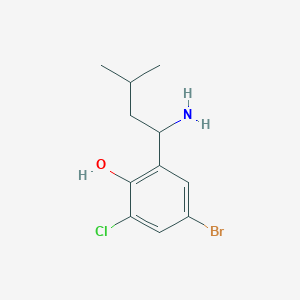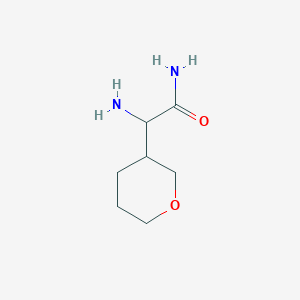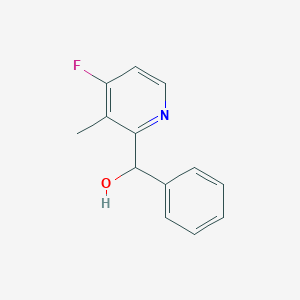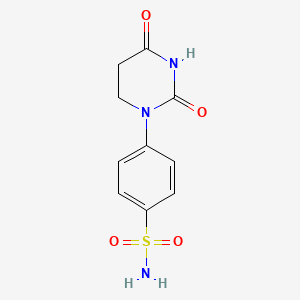
(4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)methanol is a chemical compound that features a bromothiophene ring and a pyrazole ring connected through a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 4-bromothiophene-3-carbaldehyde with 1H-pyrazol-4-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
Oxidation: Formation of (4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)carboxylic acid.
Reduction: Formation of 4-thiophen-3-yl)(1H-pyrazol-4-yl)methanol.
Substitution: Formation of (4-Aminothiophen-3-yl)(1H-pyrazol-4-yl)methanol.
Applications De Recherche Scientifique
(4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of (4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromothiophene and pyrazole rings may facilitate binding to these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromo-1H-pyrazol-3-yl)methanol: Similar structure but lacks the thiophene ring.
(4-Bromophenyl)(1H-pyrazol-4-yl)methanol: Similar structure but contains a phenyl ring instead of a thiophene ring.
(4-Bromo-1H-pyrazol-3-yl)phenol: Contains a phenol group instead of a methanol group.
Uniqueness
(4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both a bromothiophene ring and a pyrazole ring, which may confer distinct chemical and biological properties compared to similar compounds
Propriétés
Formule moléculaire |
C8H7BrN2OS |
|---|---|
Poids moléculaire |
259.13 g/mol |
Nom IUPAC |
(4-bromothiophen-3-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H7BrN2OS/c9-7-4-13-3-6(7)8(12)5-1-10-11-2-5/h1-4,8,12H,(H,10,11) |
Clé InChI |
BVTZFNHQPNURKD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1)C(C2=CSC=C2Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate](/img/structure/B13082569.png)






